

Spectroscopic data comparison for Methyl Cinnamate from different sources

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Compound of Interest

Compound Name: Methyl Cinnamate

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A Comparative Guide to the Spectroscopic Data of Methyl Cinnamate

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. **Methyl cinnamate** ($C_{10}H_{10}O_2$), a naturally occurring ester found in essential oils and widely used in the flavor and perfume industries, is often identified through various spectroscopic techniques. This guide provides a comparative analysis of its spectroscopic data from diverse, reputable sources, offering a valuable resource for compound verification.

Data Presentation

The following tables summarize the 1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **methyl cinnamate**, primarily the (E)-isomer, as reported in various chemical databases and scientific literature.

Table 1: 1H NMR Spectroscopic Data for Methyl Cinnamate

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent	Instrument Frequency (MHz)	Source
3.80	s	-	-OCH ₃	CDCl ₃	400	[1][2]
3.81	s	-	-OCH ₃	CDCl ₃	90	[3]
6.44	d	16.0	=CH-COO	CDCl ₃	400	[1][2]
6.34	d	Not specified	=CH-COO	CDCl ₃	90	[3]
7.37-7.39	m	-	Aromatic-H	CDCl ₃	400	[1]
7.41-7.35	m	-	Aromatic-H (3H)	CDCl ₃	400	[2]
7.51-7.52	m	-	Aromatic-H	CDCl ₃	400	[1]
7.54-7.49	m	-	Aromatic-H (2H)	CDCl ₃	400	[2]
7.70	d	16.0	Ar-CH=	CDCl ₃	400	[1][2]
7.61	d	Not specified	Ar-CH=	CDCl ₃	90	[3]

s: singlet, d: doublet, m: multiplet

Table 2: ¹³C NMR Spectroscopic Data for Methyl Cinnamate

Chemical Shift (δ) ppm	Assignment	Solvent	Instrument Frequency (MHz)	Source
51.8	-OCH ₃	CDCl ₃	101	[2]
51.54	-OCH ₃	CDCl ₃	25.16	[3]
117.9	=CH-COO	CDCl ₃	101	[2]
117.92	=CH-COO	CDCl ₃	25.16	[3]
128.1	Aromatic-CH	CDCl ₃	101	[2]
128.08	Aromatic-CH	CDCl ₃	25.16	[3]
129.0	Aromatic-CH	CDCl ₃	101	[2]
128.89	Aromatic-CH	CDCl ₃	25.16	[3]
130.4	Aromatic-CH	CDCl ₃	101	[2]
130.26	Aromatic-CH	CDCl ₃	25.16	[3]
134.5	Aromatic-C (ipso)	CDCl ₃	101	[2]
134.49	Aromatic-C (ipso)	CDCl ₃	25.16	[3]
144.9	Ar-CH=	CDCl ₃	101	[2]
144.79	Ar-CH=	CDCl ₃	25.16	[3]
167.5	C=O	CDCl ₃	101	[2]
167.25	C=O	CDCl ₃	25.16	[3]

Table 3: Infrared (IR) Spectroscopy Data for Methyl Cinnamate

Wavenumber (cm ⁻¹)	Assignment	Technique	Source
~1717	C=O stretch (Ester)	Not specified	[4]
~1640	C=C stretch (Alkenyl)	Not specified	[5]
~3000	C-H stretch (Aromatic/Alkenyl)	Not specified	[5]
1170-1300	C-O stretch (Ester)	Not specified	[5]

Note: Specific peak values from full spectra were not available in list form from the searched sources. The data presented are characteristic absorption bands.

Table 4: Mass Spectrometry (MS) Data for Methyl Cinnamate

m/z	Relative Intensity	Assignment	Ionization Method	Source
162	High	[M] ⁺ (Molecular Ion)	EI	[5][6][7]
163	Low	[M+1] ⁺ (Isotope Peak)	EI	[5]
131	High	[M-OCH ₃] ⁺	EI	[3][5][6][7]
103	High	[M-COOCH ₃] ⁺	EI	[3][6][7]
77	Medium	[C ₆ H ₅] ⁺ (Phenyl group)	EI	[6][7]
163.0754	-	[M+H] ⁺	LC-MS (ESI)	[3]

EI: Electron Ionization, ESI: Electrospray Ionization

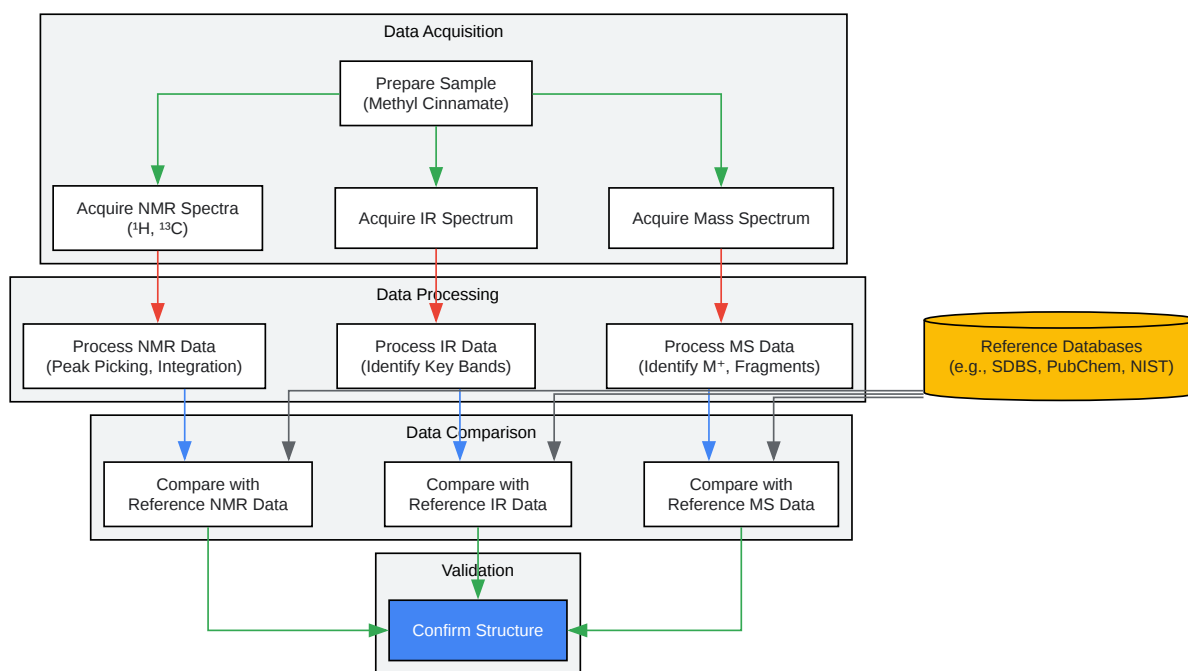
Experimental Protocols

The conditions under which spectroscopic data are acquired are crucial for reproducibility and comparison. Below are the methodologies cited for the data presented.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR spectra were recorded on Bruker AM-400 (400 MHz), JEOL (90 MHz), and Varian (500 MHz) spectrometers.[\[1\]](#)[\[3\]](#)[\[8\]](#)
 - ^{13}C NMR spectra were recorded on Varian (101 MHz) and Varian (25.16 MHz) instruments.[\[2\]](#)[\[3\]](#)
 - Samples were dissolved in deuterated chloroform (CDCl_3), which was also used as the internal standard.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[8\]](#)
- Infrared (IR) Spectroscopy:
 - Data has been reported using a Bruker Tensor 27 FT-IR instrument with an ATR-Neat (DuraSamplIR II) technique.[\[3\]](#) Other sources provided spectra without specifying the instrument or sampling technique.[\[4\]](#)[\[5\]](#)
- Mass Spectrometry (MS):
 - GC-MS: Electron Ionization (EI) was used with instruments like the Leco Pegasus IV.[\[3\]](#) The NIST Mass Spectrometry Data Center also provides EI-MS data.[\[7\]](#)
 - LC-MS: Electrospray ionization (ESI) in positive mode was used with an Orbitrap Classic, Thermo Scientific instrument to detect the $[\text{M}+\text{H}]^+$ ion.[\[3\]](#)

Logical Workflow for Spectroscopic Data Comparison

The following diagram illustrates a standardized workflow for acquiring, comparing, and validating spectroscopic data for a known compound like **methyl cinnamate** against reference databases.



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Caption: Workflow for spectroscopic analysis and data comparison.

Discussion

The spectroscopic data for **methyl cinnamate** is largely consistent across the cited sources. Minor variations in chemical shifts for NMR data can be attributed to differences in instrument frequency (e.g., 90 MHz vs. 400 MHz) and slight differences in sample concentration or calibration.^{[1][2][3]} The coupling constant (J) of 16.0 Hz for the vinyl protons is a key diagnostic feature for the (E)- or trans-isomer, which is consistently reported.

Mass spectrometry data reliably shows the molecular ion at m/z 162 and characteristic fragments at m/z 131 ($[M-OCH_3]^+$) and 103 ($[M-COOCH_3]^+$), providing strong evidence for the compound's structure.[3][5][6][7] IR data, while less specific, consistently indicates the presence of an ester carbonyl group ($\sim 1717\text{ cm}^{-1}$), a carbon-carbon double bond ($\sim 1640\text{ cm}^{-1}$), and aromatic C-H bonds.[4][5]

By cross-referencing experimentally acquired data with the values compiled in this guide from multiple reputable sources like PubChem, the NIST WebBook, and published literature, researchers can confidently verify the identity and purity of **methyl cinnamate**.

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